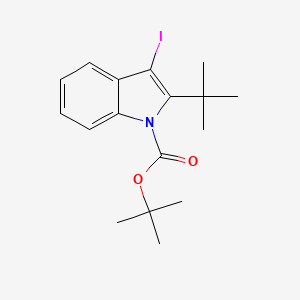![molecular formula C25H24N6O4 B13136255 8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine CAS No. 86637-09-4](/img/structure/B13136255.png)
8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and fluorenyl compounds. The reaction conditions may involve:
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving:
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interacting with nucleic acids to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine derivatives: Known for their roles in cellular signaling.
Purine analogs: Used in chemotherapy and antiviral treatments.
Fluorenyl compounds: Studied for their photophysical properties.
Uniqueness
N-(6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-8-yl)-N-(9H-fluoren-2-yl)acetamide is unique due to its specific structural features, combining purine and fluorenyl moieties. This unique structure may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
86637-09-4 |
|---|---|
Molekularformel |
C25H24N6O4 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H24N6O4/c1-13(33)30(16-6-7-18-15(9-16)8-14-4-2-3-5-17(14)18)25-29-22-23(26)27-12-28-24(22)31(25)21-10-19(34)20(11-32)35-21/h2-7,9,12,19-21,32,34H,8,10-11H2,1H3,(H2,26,27,28)/t19-,20+,21+/m0/s1 |
InChI-Schlüssel |
BTUXSEPMAMXEIZ-PWRODBHTSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4[C@H]6C[C@@H]([C@H](O6)CO)O)N |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N=CN=C5N4C6CC(C(O6)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



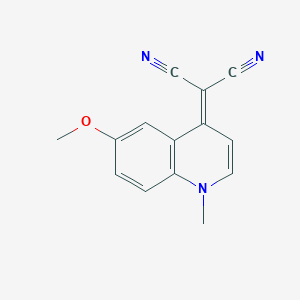
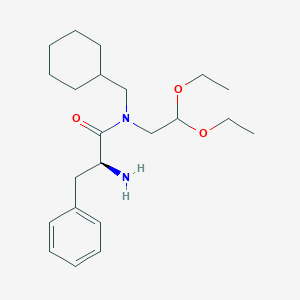

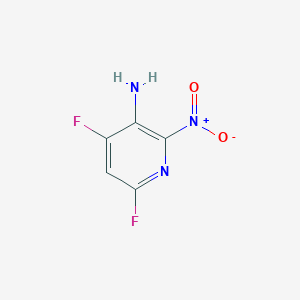
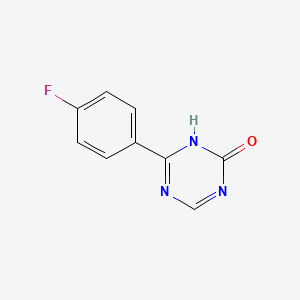

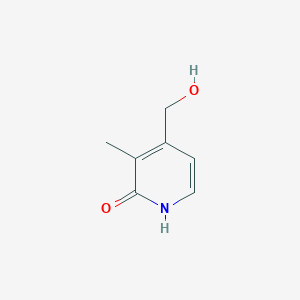
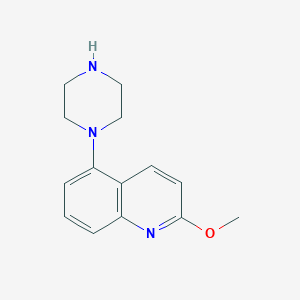
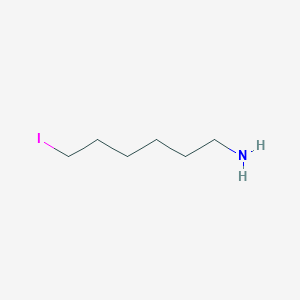
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

